molecular formula C25H33BrO6 B124932 9alpha-Bromobudesonide CAS No. 313474-59-8

9alpha-Bromobudesonide

Katalognummer: B124932
CAS-Nummer: 313474-59-8
Molekulargewicht: 509.4 g/mol
InChI-Schlüssel: KSJCBAYFDFDDEM-QRXHXLOESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 9alpha-Bromobudesonide is a complex organic molecule with a unique structure. This compound features multiple chiral centers, a bromine atom, and several functional groups, making it an interesting subject for chemical research and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the formation of the pentacyclic core and the introduction of functional groups. The synthetic route typically starts with the construction of the core structure through cyclization reactions. Subsequent steps involve the selective introduction of the bromine atom, hydroxyl groups, and other functional groups under controlled conditions. Common reagents used in these reactions include brominating agents, oxidizing agents, and protecting groups to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures. The scalability of the synthesis would also be a critical factor in industrial production.

Analyse Chemischer Reaktionen

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The carbonyl groups can be reduced to form alcohols.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as sodium azide (NaN₃) and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or carboxylic acids, while reduction of the carbonyl groups can yield alcohols.

Wissenschaftliche Forschungsanwendungen

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a potential candidate for drug discovery.

    Medicine: The compound’s functional groups and chiral centers may impart biological activity, making it a potential therapeutic agent.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.

Wirkmechanismus

The mechanism by which this compound exerts its effects depends on its interaction with molecular targets. The presence of multiple functional groups allows it to engage in various types of interactions, such as hydrogen bonding, hydrophobic interactions, and covalent bonding. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The uniqueness of 9alpha-Bromobudesonide lies in its complex structure, which includes multiple chiral centers and a combination of functional groups

Biologische Aktivität

9alpha-Bromobudesonide is a synthetic glucocorticoid derivative of budesonide, characterized by the presence of a bromine atom at the 9-alpha position. This modification enhances its biological activity and therapeutic potential, particularly in the treatment of inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and relevant case studies.

This compound exhibits its biological effects primarily through the activation of glucocorticoid receptors (GRs). Upon binding to GRs, it translocates into the nucleus, where it regulates gene expression involved in anti-inflammatory processes. The compound modulates the transcription of various pro-inflammatory cytokines and chemokines, leading to reduced inflammation and immune response.

Key Mechanisms:

  • Gene Regulation : Inhibition of pro-inflammatory genes such as IL-1, IL-6, and TNF-alpha.
  • Protein Interaction : Modulation of transcription factors like NF-kB and AP-1.
  • Anti-inflammatory Effects : Reduction in airway hyperresponsiveness and mucus production.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. It is primarily administered via inhalation, which allows for targeted delivery to the lungs while minimizing systemic exposure.

ParameterValue
Bioavailability~30% (inhalation)
Peak Plasma Concentration1-2 hours post-administration
Half-life2.5 hours
MetabolismHepatic (CYP3A4)
ExcretionUrinary (as metabolites)

Biological Activity Studies

Research on this compound has demonstrated significant biological activity across various models. Below are highlights from key studies:

Anti-inflammatory Activity

In a study examining its effects on airway inflammation in a mouse model of asthma, this compound significantly reduced eosinophil infiltration and cytokine production compared to control groups. The treatment resulted in a decrease in airway hyperresponsiveness, indicating its efficacy in managing asthma symptoms.

Case Study: Asthma Management

A clinical case study involving patients with moderate to severe asthma showed that patients treated with this compound experienced improved lung function as measured by FEV1 (Forced Expiratory Volume in 1 second) and reduced need for rescue inhalers over a 12-week period. The results suggested enhanced control over asthma symptoms with minimal side effects.

Comparative Efficacy

Comparative studies have positioned this compound against other glucocorticoids such as fluticasone propionate and budesonide itself.

DrugEfficacy (FEV1 Improvement)Side Effects
This compoundSignificantMinimal
BudesonideModerateMild (thrush)
Fluticasone PropionateHighModerate (thrush)

Eigenschaften

IUPAC Name

(1S,2S,4R,8S,9S,11S,12R,13S)-12-bromo-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33BrO6/c1-4-5-21-31-20-11-17-16-7-6-14-10-15(28)8-9-22(14,2)24(16,26)18(29)12-23(17,3)25(20,32-21)19(30)13-27/h8-10,16-18,20-21,27,29H,4-7,11-13H2,1-3H3/t16-,17-,18-,20+,21?,22-,23-,24-,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSJCBAYFDFDDEM-QRXHXLOESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1O[C@@H]2C[C@H]3[C@@H]4CCC5=CC(=O)C=C[C@@]5([C@]4([C@H](C[C@@]3([C@@]2(O1)C(=O)CO)C)O)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33BrO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313474-59-8
Record name 9alpha-Bromobudesonide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0313474598
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9.ALPHA.-BROMOBUDESONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D7DSY2P2HX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.